Coenzyme Q9

Catalog No.
S620235
CAS No.
303-97-9
M.F
C54H82O4
M. Wt
795.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q<SUB>9</SUB>

CAS Number

303-97-9

Product Name

Coenzyme Q9

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C54H82O4

Molecular Weight

795.2 g/mol

InChI

InChI=1S/C54H82O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+

InChI Key

UUGXJSBPSRROMU-ANPIWJOISA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Synonyms

2,5-cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-yl)-, coenzyme Q9, CoQ9, ubiquinone 9, ubiquinone 9, (Z,Z,Z,Z,Z,E,E,E)-isomer, ubiquinone Q-9, ubiquinone-9

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Cardioprotective Effects:

  • Studies have explored the potential of CoQ9 in protecting the heart from damage. Research using isolated rat hearts demonstrated that CoQ9, either directly or after conversion to CoQ10, could reduce the size of myocardial infarcts (dead heart tissue) and improve left ventricular function after simulated ischemia-reperfusion injury (reduced blood flow followed by restoration) PubMed: .

Antioxidant Activity:

  • CoQ9 possesses antioxidant properties, meaning it can neutralize harmful molecules called free radicals that can damage cells. While research is ongoing, a study compared the antioxidant capabilities of CoQ9 and CoQ10 in isolated rat and guinea pig liver cells. The results suggested that both CoQ9 and CoQ10 exhibited significant antioxidant activity, potentially offering protection against oxidative stress PubMed: .

Biosynthesis and Metabolism:

  • Understanding the production and breakdown of CoQ9 within the body is crucial for further research. Studies have investigated the biosynthesis of CoQ9 in various tissues, including the heart and liver, across different age groups PubMed: .

Additional Areas of Interest:

  • While research is still in its early stages, CoQ9 has been identified in various organisms, including bacteria and plants. This indicates its potential presence in the food chain and suggests possibilities for further exploration in different scientific fields PubChem: .

Physical Description

Solid

XLogP3

17.6

Appearance

Assay:≥95%A crystalline solid

UNII

MGW7TYF2DQ

MeSH Pharmacological Classification

Antioxidants

Other CAS

303-97-9

Wikipedia

Coenzyme q9

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Modify: 2023-09-19

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